molecular formula C16H17N3O3 B2937794 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine CAS No. 477860-00-7

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2937794
CAS No.: 477860-00-7
M. Wt: 299.33
InChI Key: XSRFKJNZJMYEFT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine is a synthetic organic compound designed for research applications. This molecule is built on a quinazolin-4-amine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The core is further functionalized with methoxy groups at the 6 and 7 positions and a (5-methylfuran-2-yl)methyl side chain on the amine nitrogen. The quinazolin-4-amine scaffold is extensively documented in scientific literature as a key pharmacophore for inhibitors of protein kinases, particularly tyrosine kinases . These enzymes play critical roles in intracellular signal transduction, and their dysregulation is implicated in various disease pathways. Renowned compounds like erlotinib and gefitinib, which are approved therapeutics, share this core structure and function as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . The specific 6,7-dimethoxy substitution pattern on the quinazoline ring is a common feature in many biologically active molecules and is often associated with optimized binding affinity and selectivity towards kinase targets . The (5-methylfuran-2-yl)methyl substituent is an aromatic heterocycle that can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. Researchers may investigate this compound as a key intermediate in organic synthesis or as a building block for the development of novel kinase inhibitors in oncology research . Its potential mechanism of action, inferred from its structural relatives, likely involves competitive binding at the ATP-binding site of specific kinase targets, thereby inhibiting phosphorylation and subsequent downstream signaling cascades . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-4-5-11(22-10)8-17-16-12-6-14(20-2)15(21-3)7-13(12)18-9-19-16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRFKJNZJMYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325487
Record name 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477860-00-7
Record name 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and 5-methylfurfural.

    Reaction Conditions: The key step involves the condensation of 6,7-dimethoxyquinazoline with 5-methylfurfural in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Substitution Patterns and Structural Features

Compound Name Substituents at Key Positions Key Structural Differences References
Target Compound : 6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine - 6,7-Dimethoxyquinazoline
- 4-Amine: 5-methylfuran-2-ylmethyl
- Furan-based substituent with methyl group
MS0124 (6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine) - 6,7-Dimethoxyquinazoline
- 4-Amine: 1-methylpiperidin-4-yl
- 2-Position: Morpholine
- Piperidine and morpholine substituents enhance GLP inhibition
Compound 4 (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine) - 6,7-Dimethoxyquinazoline
- 4-Amine: Pyrrolidinyl-butyl
- 2-Position: Pyrrolidine
- Dual pyrrolidine groups increase hydrophobicity
Compound 53 (2-Cyclohexyl-6,7-dimethoxy-N-(1-methylpiperidin-4-yl)quinazolin-4-amine) - 6,7-Dimethoxyquinazoline
- 4-Amine: 1-methylpiperidin-4-yl
- 2-Position: Cyclohexyl
- Bulky cyclohexyl group improves selectivity
N-(2-Fluorobenzyl)-6,7-dimethoxyquinazolin-4-amine - 6,7-Dimethoxyquinazoline
- 4-Amine: 2-Fluorobenzyl
- Fluorinated aromatic substituent enhances electronic effects

Physicochemical Properties

Property Target Compound MS0124 Compound 4 Compound 53
Molecular Weight ~357.4 g/mol 387.48 g/mol ~434.5 g/mol ~383.5 g/mol
Hydrogen Bond Donors 1 1 2 1
Hydrogen Bond Acceptors 6 8 7 6
XLogP (Hydrophobicity) ~2.1 (estimated) 2.5 ~3.0 ~3.2
Topological Polar Surface Area (TPSA) ~72 Ų 72 Ų ~78 Ų ~72 Ų
  • Key Observations: The target compound’s furan-based substituent provides moderate hydrophobicity (estimated XLogP ~2.1), comparable to MS0124 (XLogP 2.5). Bulky substituents (e.g., cyclohexyl in Compound 53) increase hydrophobicity and may improve membrane permeability.

Biological Activity

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine, a quinazolinamine derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique structure, which includes a quinazolinamine core and a furan moiety. The biological implications of this compound are explored through various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H17_{17}N3_3O3_3
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 477860-00-7
  • Predicted Boiling Point : 454.5 ± 40.0 °C
  • Density : 1.261 ± 0.06 g/cm³
  • pKa : 5.77 ± 0.70

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinamine derivatives, including 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine. A significant focus has been on its inhibitory effects on multidrug resistance proteins (MDR), specifically the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp).

  • Inhibition of BCRP and P-gp :
    • A study synthesized a series of quinazolinamine derivatives that demonstrated potent inhibitory activities against BCRP and P-gp, suggesting that these compounds can enhance the effectiveness of anticancer drugs by preventing their efflux from cancer cells .
    • The compound was found to alter the localization of these transporters within cells, thereby increasing the intracellular concentration of chemotherapeutic agents like mitoxantrone in resistant cell lines .
  • Mechanistic Insights :
    • Mechanistic experiments indicated that these compounds could act as competitive substrates for BCRP, stimulating ATP hydrolysis and promoting drug accumulation in resistant cancer cells .
    • The structure–activity relationship (SAR) studies revealed that modifications in the quinazolinamine structure could lead to enhanced inhibitory effects against MDR transporters .

Other Biological Activities

Beyond its anticancer properties, preliminary investigations into the compound's other biological activities have suggested potential neuroprotective effects and anti-inflammatory properties; however, these findings require further validation through rigorous experimental studies.

Case Studies

Study Reference Focus Findings
Anticancer activityDemonstrated potent inhibition of BCRP and P-gp; increased accumulation of mitoxantrone in resistant cells.
Structural analysisIdentified structural features contributing to biological activity; provided insights into SAR for optimizing efficacy.

Q & A

Q. What are the recommended synthetic routes for 6,7-dimethoxyquinazolin-4-amine derivatives, and how can purity be optimized?

The synthesis of quinazolin-4-amine derivatives typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with amines. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with dimethylamine in acetone at room temperature yields 6,7-dimethoxy-N,N-dimethylquinazolin-4-amine with 96% purity after column chromatography (gradient: ethyl acetate/petroleum ether) . Key steps include:

  • Reagent stoichiometry : Use 10 equivalents of amine for complete substitution.
  • Purification : Column chromatography with gradients ensures removal of unreacted starting materials.
  • Analytical validation : HRMS and elemental analysis confirm structural integrity .

Q. How is structural characterization of 6,7-dimethoxyquinazolin-4-amine derivatives performed?

Characterization involves multi-modal spectroscopic and analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and methoxy groups.
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 262.1550 for C14_{14}H19_{19}N3_3O2_2) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 64.57% calculated vs. 64.35% observed) .

Q. What safety protocols are critical when handling quinazolin-4-amine derivatives?

  • Hazard classification : Skin/eye irritation (GHS Category 2) and respiratory toxicity (Category 3) require PPE (gloves, goggles) and fume hoods .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
  • Storage : Keep in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of quinazolin-4-amine derivatives for target selectivity?

3D-QSAR studies on quinazolin-4-amine analogs (e.g., 2-(morpholinyl)-N-substituted phenyl derivatives) correlate substituent electronic and steric properties with bioactivity. For example:

  • Electron-withdrawing groups at the 2-position enhance kinase inhibition.
  • Hydrophobic substituents (e.g., 5-methylfuran) improve membrane permeability .
  • Validation : Molecular docking against crystallographic data (e.g., PDB ligand 6U7) refines binding hypotheses .

Q. How should researchers resolve contradictions in biological activity data across quinazolin-4-amine analogs?

Contradictions may arise from impurities or assay variability. Methodological solutions include:

  • Reproducibility checks : Repeat syntheses with HPLC purity >98% (e.g., ≥98% purity via gradient elution) .
  • Assay standardization : Use cell lines with consistent receptor expression levels.
  • Meta-analysis : Compare data across studies (e.g., antitumor IC50_{50} values for 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives) to identify trends .

Q. What strategies optimize the pharmacokinetic profile of 6,7-dimethoxyquinazolin-4-amine derivatives?

  • LogP modulation : Introduce hydrophilic groups (e.g., morpholinylpropoxy) to reduce LogP from >3.3 to <2.5, improving solubility .
  • Metabolic stability : Replace labile methoxy groups with fluorine or trifluoromethyl substituents .
  • In vivo validation : Pharmacokinetic studies in rodent models assess bioavailability and half-life .

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